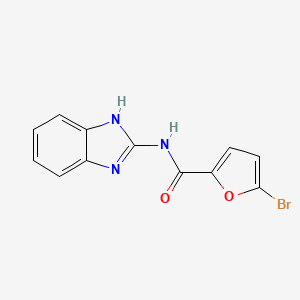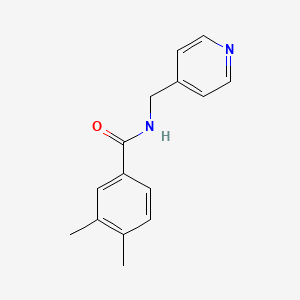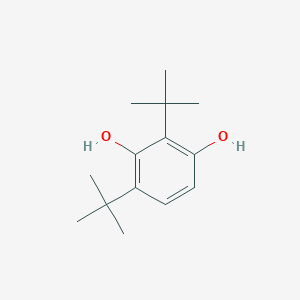
2,4-di-tert-butyl-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butylphenol is a type of phenol. It’s a common toxic secondary metabolite produced by various groups of organisms . It’s known for its antioxidant effects as it effectively suppresses oxidation, preventing material degradation and disintegration . It’s valuable in stabilizing various compounds and notably enhances the durability and endurance of plastics, rubber, and polymers .
Synthesis Analysis
2,4-Di-tert-butylphenol can be synthesized from the reaction of phenol with tert-butanol . Another method involves the use of tyrosinase to catalyze the ortho-oxidation of 2,4-di-tert-butylphenol to produce 3,5-di-tert-butyl-ortho-benzoquinone .Molecular Structure Analysis
The molecular formula of 2,4-di-tert-butylphenol is C14H22O2 . The structure was characterized through 1H NMR analysis .Chemical Reactions Analysis
The compound has been used in the synthesis of Pd–thiolate complex by coordinating with Pd 2+. The reduction of this complex forms ultrasmall palladium nanoclusters .Physical and Chemical Properties Analysis
The compound is a solid with an off-white appearance . It has an aromatic odor . The melting point is 95-100 °C (lit.) .Mécanisme D'action
Target of Action
It has been found to exhibit antifungal activity , suggesting that it may interact with components of fungal cells
Mode of Action
It has been observed to inhibit the development of hyphae inC. albicans, a key process that aids in the initial adhesion of this fungus . This could be a mechanism for its anti-biofilm activity.
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with pathways essential for fungal growth and development .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
2,4-di-tert-butyl-1,3-benzenediol has been observed to exhibit antifungal activity, inhibiting the growth of certain fungal species . It also shows cytotoxic activity, with an identified IC50 value of 5 μg/ml against MCF-7 cells, a breast carcinoma cell line . This suggests that it could have potential applications in cancer research.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility could affect its distribution and efficacy . Additionally, it is known to be stable, but can react with strong oxidizing agents , indicating that oxidative conditions could potentially influence its stability and action.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific context of the biochemical reaction .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time . Long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied .
Dosage Effects in Animal Models
The effects of 2,4-di-tert-butyl-1,3-benzenediol in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2,4-ditert-butylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJMUSGKTCPFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)


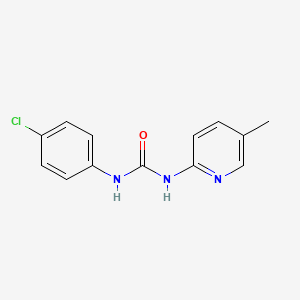
![3-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141281.png)
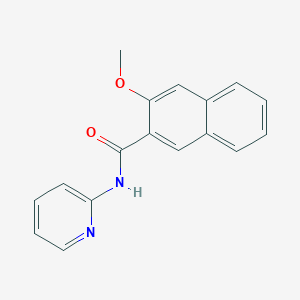
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![2-[(2-Bromobenzoyl)amino]benzamide](/img/structure/B6141311.png)
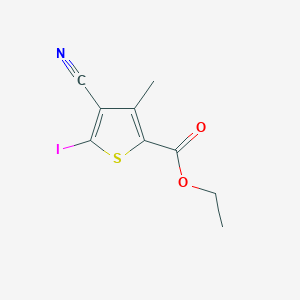
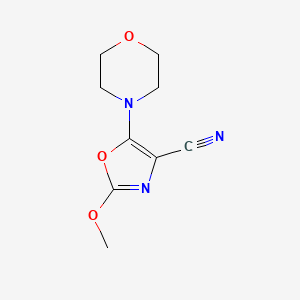
![[2-(2-Oxopropyl)phenyl] 3-nitrobenzoate](/img/structure/B6141326.png)
